molecular formula C10H17NO3 B13520836 Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

Cat. No.: B13520836
M. Wt: 199.25 g/mol
InChI Key: GIPYXLFXURSPCS-UHFFFAOYSA-N
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Description

Methyl 1-(aminomethyl)-2-oxabicyclo[222]octane-4-carboxylate is a bicyclic compound with a unique structure that includes an oxabicyclo[222]octane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be achieved through various methods. One common approach involves the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This method utilizes an organic base to mediate the reaction, resulting in good to excellent yields with high enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as a probe for studying biological processes and interactions.

    Medicine: It has potential therapeutic applications due to its unique structure and reactivity.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate can be compared with other similar compounds, such as:

    Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylate: This compound has a similar bicyclic structure but lacks the oxabicyclo moiety.

    Methyl 4-(aminomethyl)bicyclo[2.2.2]octane-1-carboxylate: This compound has a similar structure but differs in the position of the aminomethyl group.

The uniqueness of methyl 1-(aminomethyl)-2-oxabicyclo[22

Properties

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

methyl 1-(aminomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate

InChI

InChI=1S/C10H17NO3/c1-13-8(12)9-2-4-10(6-11,5-3-9)14-7-9/h2-7,11H2,1H3

InChI Key

GIPYXLFXURSPCS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(CC1)(OC2)CN

Origin of Product

United States

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